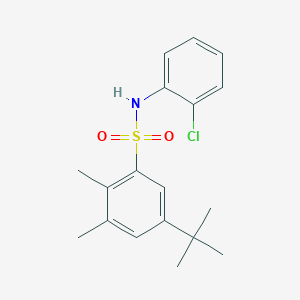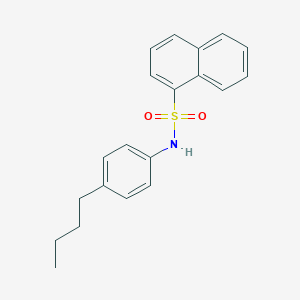
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, also known as TCS, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCS is a member of the sulfonamide family of compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
作用機序
The mechanism of action of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular metabolism and growth. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase, which are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro, and to induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has been shown to have a wide range of biological activities. However, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide also has several limitations. It is relatively unstable, and can degrade over time, making it difficult to work with in some experiments. Additionally, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to have some toxic effects on certain cell types, which can limit its usefulness in certain experiments.
将来の方向性
There are several areas of future research that could be pursued with regards to N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of new synthetic methods for N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide and related compounds, which could improve the yield and purity of these compounds. Another area of interest is the investigation of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide as a potential treatment for other diseases, such as fungal infections and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, and to identify any potential side effects or toxicities associated with its use.
合成法
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide can be synthesized using a variety of methods, including condensation reactions between 3-chloro-4-hydroxy-1-naphthaldehyde and 2,4,5-trimethylbenzenesulfonamide. Other methods involve the use of different aldehydes and sulfonamides as starting materials, with varying degrees of success.
科学的研究の応用
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antifungal, antibacterial, and anticancer properties. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment for certain types of cancer.
特性
分子式 |
C19H16ClNO3S |
|---|---|
分子量 |
373.9 g/mol |
IUPAC名 |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H16ClNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10H,1-3H3/b21-17- |
InChIキー |
IDGPWWUNUNIEQY-FXBPSFAMSA-N |
異性体SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl)C |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)


![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)

![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)

![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)